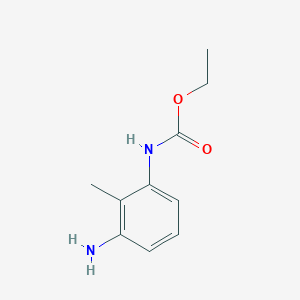

ethyl N-(3-amino-2-methylphenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-amino-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUARKGNESAJPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl N 3 Amino 2 Methylphenyl Carbamate

Direct Carbamate (B1207046) Formation Strategies

Direct strategies involve the introduction of the ethyl carbamate moiety onto the diamine precursor in a single key step. These methods are often favored for their efficiency and atom economy.

A traditional and widely used method for carbamate synthesis is the reaction of an amine with an acyl chloride, such as ethyl chloroformate. researchgate.net In this case, 2-methyl-1,3-phenylenediamine would be treated with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A significant challenge in this approach is achieving regioselectivity. The 2-methyl-1,3-phenylenediamine precursor has two nucleophilic amino groups at the 1- and 3-positions. These positions have different steric and electronic environments, which can be exploited to favor the reaction at one site over the other. The amino group at the 3-position (meta to the methyl group) is generally more accessible and electronically favored for acylation compared to the more sterically hindered amino group at the 1-position (ortho to the methyl group). Controlling reaction conditions such as temperature, solvent, and the rate of addition of the chloroformate can enhance the yield of the desired mono-carbamoylated product. Over-reaction leading to the formation of a di-carbamate is a common side product.

An alternative, greener approach involves the use of diethyl carbonate. This reaction is typically slower and may require heat or catalysis but avoids the use of corrosive ethyl chloroformate.

Table 1: Comparison of Reagents for Direct Aminolysis

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ethyl Chloroformate | Low temperature (-10 to 0 °C), Base (e.g., NMM, TEA), Aprotic solvent (e.g., THF) researchgate.net | High reactivity, fast reaction times | Use of a phosgene (B1210022) derivative, corrosive HCl byproduct, potential for over-reaction |

Given the high toxicity of phosgene and its derivatives, significant research has focused on developing phosgene-free synthetic routes. google.comtno.nl One prominent strategy involves the use of carbon dioxide as a C1 source. google.com In this method, the amine can be reacted with an alkylating agent in the presence of CO2 and a base like cesium carbonate. google.com For the synthesis of the target compound, this would involve reacting 2-methyl-1,3-phenylenediamine with an ethylating agent (e.g., ethyl halide) under a CO2 atmosphere.

Another important phosgene-free method is the aminolysis of organic carbonates, such as diethyl carbonate (DEC). researchgate.net This transesterification-like reaction can be driven to completion by removing the alcohol byproduct (ethanol). The reaction of aromatic amines with dialkyl carbonates often requires a catalyst to proceed at a reasonable rate. researchgate.net Other carbonylating agents that serve as phosgene surrogates include urea (B33335) and other carbamate esters. researchgate.net

Functional Group Transformations on Aromatic Precursors

An alternative to direct carbamoylation involves a multi-step sequence where the key functional groups are introduced or modified on an aromatic precursor ring.

This synthetic strategy introduces the 3-amino group at a later stage, which can circumvent the selectivity issues associated with using a diamine precursor. The synthesis begins with a nitrated aromatic compound, such as 2-methyl-3-nitroaniline. This starting material is first converted to the corresponding ethyl carbamate, yielding ethyl N-(2-methyl-3-nitrophenyl)carbamate.

The final step is the selective reduction of the nitro group to an amine. This transformation is a fundamental process in organic synthesis and can be achieved with high chemoselectivity, leaving the carbamate group intact. organic-chemistry.org A variety of reducing agents are effective for this purpose. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction | Reducing Agent | Typical Conditions | Advantages | | :--- | :--- | :--- | | H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695) solvent, room temperature, H₂ atmosphere | Clean reaction, high yield, catalyst can be recycled | Requires specialized hydrogenation equipment | | Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate solvent, often with HCl | Mild conditions, good functional group tolerance nih.gov | Produces tin-based waste | | Iron (Fe) in Acetic Acid | Acetic acid solvent, elevated temperature | Inexpensive, effective | Requires acidic conditions, workup can be tedious | | Trichlorosilane (HSiCl₃) | Tertiary amine (e.g., Et₃N), DCM or Acetonitrile solvent | Metal-free, mild conditions, broad functional group tolerance beilstein-journals.org | Reagent is moisture-sensitive |

This two-step approach, involving carbamate formation followed by nitro reduction, is a robust and reliable method for producing the target compound with high purity and defined regiochemistry.

Achieving selective functionalization of one amino group in the presence of another is a common challenge in the synthesis of derivatives of aromatic diamines. For 2-methyl-1,3-phenylenediamine, the two primary amino groups exhibit different reactivity due to steric hindrance and electronic effects from the adjacent methyl group. The amino group at the 3-position is less sterically hindered and is therefore the more kinetically favored site for acylation or carbamoylation.

To enhance selectivity, several strategies can be employed. One approach involves using a bulky base or acylating agent to further amplify the steric differences between the two sites. Another method is the use of a temporary protecting group. For instance, one of the amino groups could be selectively protected, followed by carbamoylation of the unprotected amine, and a final deprotection step.

Additionally, methods have been developed for the selective monoacylation of symmetrical diamines by pre-complexing the diamine with a Lewis acid like 9-borabicyclo[3.3.1]nonane (9-BBN), which deactivates one nitrogen atom towards the acylating agent. figshare.comresearchgate.net Such a strategy could potentially be adapted for the selective carbamoylation of 2-methyl-1,3-phenylenediamine.

Catalytic Syntheses of Aromatic Carbamates

To overcome the often sluggish reaction of aromatic amines with less reactive, phosgene-free carbonylating agents like diethyl carbonate, various catalytic systems have been developed. researchgate.net These catalysts activate the carbonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Table 3: Selected Catalytic Systems for Aromatic Carbamate Synthesis

| Catalyst System | Carbonyl Source | Substrate Example | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ | Methyl Phenyl Carbonate | Aniline (B41778), Toluenediamine | 363 K | Promotes effective carbamation | researchgate.net |

| Ti(OMe)₄ | Carbon Dioxide (CO₂) | Aniline | 5 MPa CO₂, 20 min | 85% yield of methyl N-phenylcarbamate | bates.eduresearchgate.net |

| ZnO-PbO | Ethyl Carbamate / Ethanol | Ethanol | 190 °C, 12 h | Catalyzes diethyl carbonate synthesis, relevant to transcarbamoylation | researchgate.net |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful and versatile methods for the formation of C-N bonds, which are central to the synthesis of N-aryl carbamates. Key metals in this context include palladium, copper, and nickel, each with distinct catalytic cycles and substrate requirements.

Palladium-Catalyzed Carbamate Synthesis:

A prominent palladium-catalyzed method involves the cross-coupling of aryl halides or triflates with sodium cyanate, followed by in-situ trapping of the resulting aryl isocyanate intermediate with an alcohol. rsc.orgresearchgate.netrsc.orgscispace.com This one-pot methodology is highly efficient for a broad range of aryl carbamates. researchgate.netscispace.com For the synthesis of ethyl N-(3-amino-2-methylphenyl)carbamate, a plausible precursor would be a suitably protected 3-amino-2-methylphenyl halide or triflate. The palladium catalyst, typically in conjunction with a specialized ligand, facilitates the coupling with sodium cyanate. Subsequent addition of ethanol to the reaction mixture would yield the desired ethyl carbamate. rsc.orgresearchgate.net The use of aryl triflates can expand the substrate scope, particularly for sterically hindered starting materials. researchgate.netrsc.org

Table 1: Examples of Palladium-Catalyzed N-Aryl Carbamate Synthesis

| Aryl Electrophile (Ar-X) | Alcohol (ROH) | Pd-Catalyst System | Product (Ar-NHCOOR) | Yield (%) |

| 2,4-Dimethoxy-5-chloropyrimidine | Methanol | Pd(OAc)₂ / Ligand | 2,4-Dimethoxy-5-pyrimidinyl-NHCOOMe | High |

| 3,5-Bis(trifluoromethyl)bromobenzene | Ethanol | Pd₂ (dba)₃ / Ligand | 3,5-Bis(trifluoromethyl)phenyl-NHCOOEt | 93 |

| 2,6-Dimethylphenyl triflate | 2-Phenoxyethanol | Pd(OAc)₂ / Ligand | 2,6-Dimethylphenyl-NHCOO(CH₂)₂OPh | 74 |

This table presents data from representative palladium-catalyzed carbamoylation reactions, illustrating the versatility of the method with different aryl electrophiles and alcohols. Data sourced from literature. rsc.orgrutgers.edu

Copper-Catalyzed Approaches:

Copper-catalyzed reactions, such as the Ullmann-type and Chan-Lam couplings, provide alternative pathways to N-aryl carbamates.

Ullmann-Type Coupling: This classic reaction can be adapted for the synthesis of N-aryl carbamates by coupling an aryl halide with a primary carbamate, such as ethyl carbamate. semanticscholar.org Copper(I) catalysts are particularly effective in promoting these C-N bond-forming reactions. semanticscholar.orgorganic-chemistry.org A regioselective Ullmann-type coupling has been demonstrated for the synthesis of diiodinated N-aryl carbamates, highlighting the potential for high selectivity even with complex substrates. semanticscholar.orgorganic-chemistry.org

Chan-Lam Coupling: A mild and efficient synthesis of N-aryl carbamates can be achieved through the copper-catalyzed Chan-Lam coupling of arylboronic acids with azidoformates. rsc.orgnih.govorganic-chemistry.org This reaction proceeds at room temperature and often does not require an additional base or ligand. rsc.orgnih.gov To synthesize the target molecule, 3-amino-2-methylphenylboronic acid (with appropriate protection of the amino group) could be coupled with ethyl azidoformate in the presence of a copper catalyst.

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a powerful tool for C-N bond formation, often with different reactivity and substrate scope compared to palladium. acs.org Nickel-catalyzed amination of aryl carbamates has been reported, demonstrating the versatility of this approach. acs.org While this specific reaction involves the cleavage of a C-O bond to form a C-N bond, related nickel-catalyzed methodologies could be envisioned for the direct N-arylation of carbamates. Furthermore, dual nickel photocatalysis has been utilized for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide, showcasing an innovative approach to carbamate synthesis. acs.org

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for carbamate synthesis, often proceeding under mild conditions with high functional group tolerance.

One notable organocatalytic method involves the reaction of aromatic amines with cyclic organic carbonates, catalyzed by a guanidine (B92328) base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). semanticscholar.org This process is chemo- and site-selective, affording N-aryl carbamates in good to excellent yields under ambient, solvent-free conditions. semanticscholar.org For the synthesis of this compound, 3-amino-2-methylaniline could potentially react with a suitable cyclic carbonate in the presence of TBD.

Another strategy utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to facilitate the reaction of amines with carbon dioxide to form a carbamic acid intermediate. This intermediate can then be reacted with an alkyl halide to furnish the desired carbamate. This approach has been successfully applied in a continuous-flow system for the synthesis of various carbamates from anilines and alkyl bromides under atmospheric CO₂ pressure.

The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is a well-established method for activating alcohols for subsequent reaction with amines to form carbamates. rsc.org While not strictly catalytic in CDI, this reagent can be used in organocatalytic systems. Mechanochemical synthesis using CDI has been shown to be an efficient and sustainable method for producing carbamates. rsc.org

Table 2: Comparison of Organocatalytic Methods for N-Aryl Carbamate Synthesis

| Catalyst/Reagent | Reactants | Key Features |

| TBD | Aromatic Amine + Cyclic Carbonate | Metal-free, ambient temperature, solvent-free, chemo- and site-selective. semanticscholar.org |

| DBU / CO₂ | Amine + CO₂ + Alkyl Halide | Utilizes CO₂ as a C1 source, can be performed in continuous flow. |

| CDI | Alcohol + Amine | Forms a reactive carbamoyl-imidazole intermediate, applicable in mechanosynthesis. rsc.org |

Stereoselective Synthesis Considerations in Related Carbamate Derivatives

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are crucial when dealing with related carbamate derivatives that possess stereocenters. The carbamate functional group can play a significant role in directing the stereochemical outcome of reactions.

N-Carbamate Assisted Synthesis:

Carbamate Annulation:

Stereoselective carbamate annulation reactions have been developed to construct cyclic carbamate systems. These reactions can proceed with high diastereoselectivity. For example, the treatment of an α-aminonitrile with iodine and sodium bicarbonate can lead to the formation of two diastereomeric carbamates, with the stereochemical outcome influenced by the substituents on the starting material.

Enantioselective Synthesis of Cyclic Carbamates:

Bifunctional organocatalysts have been designed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. acs.org These catalysts facilitate a CO₂-capture process, stabilizing a carbamic acid intermediate and activating it for subsequent enantioselective carbon-oxygen bond formation. acs.org This methodology allows for the preparation of six-membered cyclic carbamates, which are constrained 1,3-amino alcohol motifs, in good yields and high levels of enantioselection.

In the context of synthesizing chiral analogues of this compound, where chirality might be introduced, for instance, through a stereocenter on an N-alkyl substituent or on the aromatic ring's side chain, these stereoselective methods would be of paramount importance. The choice of catalyst (metal-based or organocatalytic) and the strategic placement of directing groups like the carbamate itself would be critical in controlling the stereochemical outcome.

Chemical Reactivity and Mechanistic Investigations of Ethyl N 3 Amino 2 Methylphenyl Carbamate

Reactivity of the Ethyl Carbamate (B1207046) Moiety

The carbamate functional group is an ester of carbamic acid and, as such, its reactivity is dominated by reactions at the carbonyl carbon. These include hydrolysis, transesterification, and transcarbamylation, which can proceed through several distinct mechanistic pathways.

Hydrolysis Kinetics and Mechanistic Pathways (e.g., E1cb-type, BAc2 mechanisms)

The hydrolysis of N-substituted aryl carbamates in aqueous media can be catalyzed by both acid and base. Under basic conditions, two primary mechanisms are often in competition: the bimolecular acyl-oxygen cleavage (BAc2) mechanism and the unimolecular elimination-conjugate base (E1cb) mechanism.

The BAc2 mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This addition forms a transient tetrahedral intermediate, which subsequently collapses. The collapse results in the cleavage of the carbon-oxygen bond, releasing ethanol (B145695) and forming a carbamic acid intermediate which rapidly decarboxylates to yield the 3-amino-2-methylaniline, ethanol, and carbonate.

The E1cb mechanism is a stepwise process initiated by the abstraction of the acidic proton from the carbamate nitrogen by a base. This deprotonation forms a carbamate anion (the conjugate base). In the subsequent, typically rate-determining step, this anion eliminates the ethoxide leaving group to form a highly reactive isocyanate intermediate (2-methyl-3-isocyanatoaniline). This intermediate is then rapidly attacked by water, leading to the formation of the unstable carbamic acid, which decarboxylates to the final amine product. unizin.org The presence of an N-aryl group and the nature of the alkoxy leaving group are critical factors in determining the operative mechanism. For many N-substituted carbamates, the E1cb pathway is a well-established route of decomposition in aqueous media. unizin.org

Table 1: Comparison of BAc2 and E1cb Hydrolysis Mechanisms for Ethyl N-(3-amino-2-methylphenyl)carbamate

| Feature | BAc2 Mechanism | E1cb Mechanism |

| Initial Step | Nucleophilic attack of OH⁻ at the carbonyl carbon. | Deprotonation of the N-H group by a base. |

| Intermediate | Tetrahedral intermediate. | Carbamate anion followed by an isocyanate. |

| Rate-Determining Step | Can be the formation or breakdown of the tetrahedral intermediate. | Formation of the isocyanate from the carbamate anion. |

| Key Influencing Factors | Strength of the nucleophile, steric hindrance at the carbonyl. | Acidity of the N-H proton, stability of the leaving group (ethoxide). |

| Products | 3-amino-2-methylaniline, Ethanol, Carbonate. | 3-amino-2-methylaniline, Ethanol, Carbon Dioxide. |

Transcarbamylation and Transesterification Reactions

Transcarbamylation involves the reaction of the carbamate with an amine, resulting in the formation of a urea (B33335). This transformation proceeds via a nucleophilic substitution pathway where the external amine attacks the carbonyl carbon of the carbamate, leading to the displacement of ethanol. The reaction is often catalyzed and is mechanistically similar to aminolysis of esters. The kinetics of such reactions are dependent on the nucleophilicity of the attacking amine.

Transesterification is a related process where an alcohol displaces the original alkoxy group of the carbamate. The reaction of N-aryl carbamates with alcohols in the presence of their respective alkoxide catalysts follows second-order kinetics, being first-order with respect to both the carbamate and the alkoxide. The mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon. Studies on analogous systems have shown that electron-withdrawing substituents on the N-aryl ring facilitate the reaction by increasing the electrophilicity of the carbonyl carbon.

Table 2: Representative Kinetic Data for Transesterification of a Model N-Aryl Carbamate System

| Reactant Alcohol | Catalyst | Relative Rate Constant (k_rel) |

| Methanol | Sodium Methoxide | 1.00 |

| Ethanol | Sodium Ethoxide | 0.65 |

| Isopropanol (B130326) | Sodium Isopropoxide | 0.21 |

| tert-Butanol | Potassium tert-butoxide | 0.05 |

| (Data are illustrative, based on general findings for N-aryl carbamates where reaction rates decrease with increasing steric bulk of the attacking alcohol/alkoxide). |

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (-NH2) is a potent activating group and a nucleophile, rendering the aromatic ring and the nitrogen atom susceptible to a variety of chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three substituents: the amino group, the methyl group, and the ethyl carbamate group. The directing effects of these groups determine the position of substitution.

-NH2 (amino) group: A strongly activating, ortho, para-directing group. byjus.com

-CH3 (methyl) group: A weakly activating, ortho, para-directing group.

-NHC(=O)OEt (carbamate) group: An ortho, para-directing group. The nitrogen lone pair can be donated to the ring (activating), but this effect is moderated by delocalization into the adjacent carbonyl group, making it less activating than an amino group. chemistrysteps.com

The positions on the ring are influenced as follows:

Position 4: para to the -NH2 group and ortho to the carbamate group.

Position 5: meta to both the -NH2 and carbamate groups.

Position 6: ortho to the -NH2 group and para to the carbamate group.

Given that the amino group is the most powerful activating substituent, electrophilic attack is strongly directed to its ortho and para positions (positions 2, 4, and 6). Position 2 is sterically hindered by the methyl group. Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur predominantly at positions 4 and 6, yielding a mixture of disubstituted products. To achieve monosubstitution, the high reactivity of the amino group often needs to be moderated, a role partially fulfilled by the existing carbamate functionality on the same ring. libretexts.org

Nucleophilic aromatic substitution is unlikely on this electron-rich aromatic system in the absence of a suitable leaving group and strong electron-withdrawing groups.

Formation of Amide and Urea Derivatives

The primary aromatic amino group is nucleophilic and readily reacts with acylating agents. Treatment with acid chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-acylated amide derivatives. ncert.nic.in For example, reaction with acetyl chloride would yield ethyl N-(3-acetamido-2-methylphenyl)carbamate.

Similarly, the amino group can react with isocyanates to form urea derivatives. The nucleophilic nitrogen of the amino group adds to the electrophilic carbonyl carbon of an isocyanate (e.g., phenyl isocyanate) to produce an N,N'-disubstituted urea. organic-chemistry.org

Cyclization Reactions Involving the Amino Functionality

The presence of both a carbamate and an amino group on the same molecule allows for the possibility of intramolecular cyclization. Under thermal or basic conditions, the carbamate moiety can first eliminate ethanol to generate a reactive isocyanate intermediate, as described in the E1cb hydrolysis pathway. unizin.org

Once formed, the isocyanate at position 1 can be intercepted by the nucleophilic amino group at position 3. This intramolecular nucleophilic attack would result in the formation of a six-membered heterocyclic ring. The product of such a cyclization would be a 1,2,3,4-tetrahydroquinazoline-2,4-dione derivative. This type of intramolecular trapping is a known reaction pathway for suitably positioned functional groups and is analogous to cyclization-activated prodrug strategies. nih.gov While the synthesis of five-membered benzimidazolones from ortho-phenylenediamines is common, the meta-disposition in this molecule favors the formation of the six-membered quinazoline (B50416) ring system. researchgate.net

Reactivity of the Methylphenyl Aromatic System

The reactivity of the substituted phenyl ring in this compound is governed by the electronic and steric effects of its three substituents: the amino group (-NH2), the methyl group (-CH3), and the ethyl carbamate group (-NHCOOEt). These groups influence the electron density of the aromatic ring and direct the regiochemical outcome of reactions.

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The rate and orientation of these reactions are dictated by the nature of the substituents already present on the benzene (B151609) ring. wikipedia.org Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

In the case of this compound, the substituents present a complex scenario for predicting the outcome of EAS reactions. The amino (-NH2) and methyl (-CH3) groups are both activating and ortho-, para-directing. savemyexams.com The amino group is a particularly strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. scispace.com The methyl group exerts a weaker activating effect through hyperconjugation and induction. libretexts.org

Conversely, the ethyl carbamate group (-NHCOOEt) is considered a deactivating group when the nitrogen atom is directly attached to the aromatic ring. This is because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the ring. Despite being deactivating, the carbamate group is generally considered to be an ortho-, para-director. libretexts.org

The interplay of these directing effects determines the position of electrophilic attack. The powerful ortho-, para-directing influence of the amino group is expected to be the dominant factor. The available ortho and para positions relative to the amino group are C4 and C6. The C2 position is already substituted with a methyl group.

Considering the combined directing effects:

Amino group (-NH2 at C3): Strongly activating, directs ortho (C2, C4) and para (C6).

Methyl group (-CH3 at C2): Activating, directs ortho (C1, C3) and para (C6).

Ethyl carbamate group (-NHCOOEt at C1): Deactivating, directs ortho (C2, C6) and para (C4).

The positions most activated for electrophilic attack are C4 and C6, as they are ortho and para to the strongly activating amino group. The C6 position is also para to the methyl group and ortho to the carbamate, while the C4 position is ortho to the amino group and para to the carbamate. Steric hindrance from the adjacent methyl group might slightly disfavor attack at the C4 position. Therefore, substitution at the C6 position is predicted to be the major outcome in many electrophilic aromatic substitution reactions.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Ethyl N-(3-amino-2-methyl-6-nitrophenyl)carbamate | The strong activating and directing effect of the amino group favors substitution at the C6 position (para to amino). |

| Halogenation (e.g., Bromination) | Br2, FeBr3 | Ethyl N-(6-bromo-3-amino-2-methylphenyl)carbamate | Similar to nitration, the amino group directs the incoming electrophile to the C6 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction may be complex due to the presence of the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group would likely be necessary. | The lone pair on the amino group can act as a Lewis base, reacting with the AlCl3 catalyst. researchgate.net |

| Friedel-Crafts Alkylation | RCl, AlCl3 | Similar to acylation, the amino group can interfere with the catalyst. Polyalkylation is also a potential side reaction. | The presence of the activating amino and methyl groups can lead to multiple alkylations. wikipedia.org |

Directed Ortho Metalation (DoM) Strategies with Aromatic Carbamates

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles. wikipedia.org

The carbamate group, particularly the N,N-diethylcarbamate group (-OCONEt2), is recognized as one of the most powerful directing metalation groups. nih.gov In the context of this compound, the carbamate nitrogen is directly attached to the ring. While O-aryl carbamates are more commonly employed in DoM, N-aryl carbamates can also direct metalation, albeit with potentially different efficiencies and regioselectivities.

The mechanism of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG. chem-station.com This coordination brings the base into proximity with the ortho C-H bond, facilitating its abstraction. baranlab.org For an N-aryl carbamoyl (B1232498) group, the carbonyl oxygen can act as the coordinating atom for the lithium cation.

In this compound, the carbamate group is at the C1 position. The potential sites for ortho-lithiation are C2 and C6. However, the C2 position is already substituted with a methyl group. Therefore, deprotonation would be expected to occur at the C6 position. The amino group at C3 is unlikely to direct metalation itself under these conditions, as the N-H protons are more acidic and would be deprotonated first.

The general scheme for a DoM reaction on an analogous N-aryl carbamate is as follows:

Deprotonation of the N-H proton of the carbamate and the amino group by the organolithium base.

Coordination of the organolithium to the carbonyl oxygen of the carbamate.

Deprotonation of the C-H bond at the C6 position.

Reaction of the resulting aryllithium species with an electrophile.

The table below presents examples of electrophiles that have been successfully used in DoM reactions with various aryl carbamates, illustrating the synthetic utility of this methodology. While these examples are not specific to this compound, they are representative of the types of transformations that are possible.

| Electrophile | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Deuterium | D2O or CH3OD | -D | unilag.edu.ng |

| Iodine | I2 | -I | nih.gov |

| Carboxylation | CO2 | -COOH | acs.org |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' | acs.org |

| Silylation | TMSCl | -Si(CH3)3 | nih.gov |

| Borylation | B(OR)3 | -B(OR)2 | acs.org |

| Alkynylation | Arylsulfonylalkynes | -C≡CR | mdpi.com |

Derivatization and Structural Modification Strategies for Ethyl N 3 Amino 2 Methylphenyl Carbamate

Ester Moiety Alterations: From Ethyl to Other Alkyl or Aryl Esters

The ethyl ester of the carbamate (B1207046) functional group is a common starting point for structural variation. The nature of the ester group can influence factors such as solubility, metabolic stability, and interactions with biological targets. General synthetic routes to carbamates, such as the reaction of an isocyanate with an alcohol, allow for the incorporation of various ester functionalities from the outset. Alternatively, transesterification reactions can be employed, although this is often less direct.

Research on analogous carbamate-containing compounds has shown that the size and nature of the ester group can be critical for biological activity. For instance, in a study on ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, it was observed that replacing the ethyl group with a methyl group resulted in no significant change in activity. nih.gov However, the introduction of bulkier aliphatic groups led to a reduction in activity, suggesting that steric hindrance at this position can be detrimental. nih.gov

These findings suggest a focused strategy for the derivatization of ethyl N-(3-amino-2-methylphenyl)carbamate, as detailed in the table below.

| Ester Moiety | Rationale for Modification | Potential Synthetic Method |

| Methyl | Minimal steric change, potentially similar activity. | Reaction of 3-amino-2-methylphenyl isocyanate with methanol. |

| Isopropyl, tert-butyl | Increased steric bulk to probe spatial tolerance. | Reaction of 3-amino-2-methylphenyl isocyanate with isopropanol (B130326) or tert-butanol. |

| Benzyl (B1604629) | Introduction of an aryl group for potential π-stacking interactions. | Reaction of 3-amino-2-methylphenyl isocyanate with benzyl alcohol. |

| Phenyl | Direct attachment of an aromatic ring to the carbamate oxygen. | Reaction of 3-amino-2-methylphenyl isocyanate with phenol. |

N-Substitution of the Carbamate Nitrogen

N-Alkylation: The introduction of alkyl groups on the carbamate nitrogen can be achieved through various synthetic methods. A one-pot synthesis of N-alkyl carbamates involves a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide. nih.gov For a pre-formed carbamate, direct N-alkylation can be challenging but may be accomplished under specific conditions.

N-Arylation: The introduction of aryl groups can be achieved through modern cross-coupling reactions. Palladium-catalyzed and copper-catalyzed methods have been developed for the N-arylation of carbamates with aryl halides or arylboronic acids. researchgate.netrsc.org More recently, visible light-mediated nickel-catalyzed photoredox N-arylation has emerged as a mild and efficient alternative to traditional methods. organic-chemistry.orgacs.org This approach allows for the coupling of a wide range of aryl and heteroaryl halides with carbamates at room temperature. organic-chemistry.orgacs.org

The table below outlines potential N-substitutions for this compound.

| N-Substituent | Rationale for Modification | Potential Synthetic Method |

| Methyl | Block hydrogen-bonding, increase lipophilicity. | N-methylation of the parent carbamate. |

| Benzyl | Introduce a larger, flexible hydrophobic group. | N-benzylation of the parent carbamate. |

| Phenyl | Introduce a rigid aromatic group for potential new interactions. | Palladium or Nickel-catalyzed N-arylation with a phenyl halide. |

| Substituted Phenyl | Modulate electronic properties and introduce new functional groups. | N-arylation with substituted phenyl halides. |

Diverse Modifications of the Phenyl Ring Substituents

The phenyl ring of this compound is decorated with a methyl group at the 2-position and an amino group at the 3-position. Both of these substituents, as well as the aromatic core itself, are amenable to a wide range of chemical transformations.

While direct modification of the existing methyl group is challenging, analogues with different alkyl groups at the 2-position can be synthesized from appropriately substituted anilines. For example, starting from 3-amino-2-ethylaniline would yield the corresponding 2-ethyl analogue. The size of this alkyl group can influence the conformation of the carbamate side chain and its interactions with target biomolecules.

| Alkyl Group at 2-Position | Rationale for Modification | Starting Material for Synthesis |

| Ethyl | Increased steric bulk compared to methyl. | 3-amino-2-ethylaniline |

| Isopropyl | Further increase in steric hindrance. | 3-amino-2-isopropylaniline |

Catalytic alkylation of anilines with alcohols is a known method for introducing alkyl groups onto the aromatic ring, although controlling regioselectivity can be a challenge. cyberleninka.ru

The primary amino group at the 3-position is a versatile handle for a wide array of chemical modifications. nih.gov Standard transformations of primary aromatic amines can be applied to introduce new functionalities.

Acylation: Reaction with acid chlorides or anhydrides can yield the corresponding amides. This transformation can be used to introduce a variety of acyl groups. ncert.nic.in

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: The amino group can be mono- or di-alkylated through reactions with alkyl halides or reductive amination. ncert.nic.in

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, and hydroxyl groups.

The table below summarizes some potential modifications of the amino group.

| Functional Group | Resulting Structure | Rationale for Modification |

| Acetamide | -NHC(O)CH₃ | Neutralize basicity, introduce hydrogen bond acceptor. |

| N,N-Dimethylamino | -N(CH₃)₂ | Increase basicity and lipophilicity. |

| Cyano | -CN | Introduce a polar, electron-withdrawing group. |

| Chloro | -Cl | Introduce a halogen for altered electronics and potential halogen bonding. |

The aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the ortho, para-directing amino and carbamate groups, and the ortho, para-directing methyl group) will influence the position of substitution. Palladium-catalyzed C-H functionalization techniques have also emerged as powerful tools for the regioselective introduction of new groups onto aromatic rings, including the ortho- and meta-positions of aniline (B41778) derivatives. nih.govrsc.org

Synthesis of Analogues with Advanced Structural Scaffolds (e.g., Acridine-Conjugated Carbamates)

The core structure of this compound can be incorporated into larger, more complex molecular architectures. A notable example is the synthesis of acridine-conjugated carbamates. Acridine (B1665455) derivatives are known for their biological activities, and their conjugation to the carbamate moiety can lead to novel compounds with unique properties.

The synthesis of such conjugates can be achieved through established methods for acridine synthesis. One common method is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a Lewis acid like zinc chloride. pharmaguideline.comnih.gov In the context of the target compound, the 3-amino group can act as a nucleophile to displace a leaving group from the 9-position of an acridine core, such as in 9-chloroacridine (B74977). This would lead to a 9-anilinoacridine (B1211779) derivative. nih.gov

For example, the reaction of this compound with 9-chloroacridine would be expected to yield ethyl N-(2-methyl-3-((acridin-9-yl)amino)phenyl)carbamate. This strategy allows for the fusion of the carbamate pharmacophore with the planar, heterocyclic acridine system.

Scaffold Hopping and Isosteric Replacements in Carbamate Frameworks

Scaffold hopping is a powerful strategy in drug design that involves the replacement of a core molecular structure (scaffold) with a chemically different one, while maintaining or improving biological activity. researchgate.netnih.gov This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic profiles, and mitigating off-target effects. researchgate.netrsc.org Isosteric replacement, a related concept, involves substituting atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties. nih.govcambridgemedchemconsulting.com

For this compound, both strategies can be envisioned to explore new chemical space and modulate its biological properties. The core framework consists of a 2,3-disubstituted aniline moiety linked to an ethyl carbamate group.

Isosteric Replacements of the Carbamate Linker

The carbamate group itself is often considered a bioisostere of the amide bond, offering improved metabolic stability in many cases. nih.gov However, the carbamate linker can be further modified through isosteric replacements to fine-tune the molecule's properties.

One common strategy is the replacement of the ester oxygen with other heteroatoms or groups. For instance, replacing the oxygen with a sulfur atom would yield a thiocarbamate. This modification can alter the electronic properties and hydrogen bonding capabilities of the linker, potentially influencing target binding and metabolic stability. Another approach is the replacement of the entire carbamate moiety with other bioisosteric groups known to mimic the amide bond, such as 1,2,3-triazoles, oxadiazoles, or other five-membered heterocycles. nih.gov These replacements can offer significant advantages in terms of synthetic accessibility and resistance to hydrolysis.

| Original Group | Isosteric Replacement | Potential Impact |

| Carbamate (-NHCOO-) | Thio-carbamate (-NHCSO-) | Altered electronics and hydrogen bonding |

| Carbamate (-NHCOO-) | 1,2,3-Triazole | Improved metabolic stability, altered vector space |

| Carbamate (-NHCOO-) | Oxadiazole | Enhanced metabolic stability, potential for new interactions |

| Carbamate (-NHCOO-) | Urea (B33335) (-NHCONH-) | Increased hydrogen bonding potential |

Scaffold Hopping of the Phenyl Ring

The 2,3-disubstituted phenyl ring is a key feature of this compound. Scaffold hopping can be employed to replace this aromatic core with other cyclic systems, both aromatic and non-aromatic, to explore different spatial arrangements of the substituents and to improve properties such as solubility and metabolic stability.

A common scaffold hopping strategy involves replacing the phenyl ring with a heteroaromatic ring, such as pyridine, pyrimidine, or pyrazine. researchgate.netrsc.org This introduces heteroatoms that can act as hydrogen bond acceptors or donors, potentially leading to new interactions with a biological target. Furthermore, the introduction of nitrogen atoms into the aromatic ring can modulate the compound's pKa and reduce its susceptibility to oxidative metabolism. researchgate.net

| Original Scaffold | Hopped Scaffold | Potential Advantages |

| 2-Methyl-3-aminophenyl | 2-Amino-3-methylpyridinyl | Improved solubility, altered metabolic profile |

| 2-Methyl-3-aminophenyl | 3-Amino-4-methyl-thiophenyl | Modulation of electronic properties |

| 2-Methyl-3-aminophenyl | Cyclohexyl with similar substitution | Increased saturation, improved metabolic stability |

Isosteric Replacements of the Phenyl Substituents

The methyl and amino groups on the phenyl ring are crucial for the molecule's identity and likely play a significant role in its biological activity. Isosteric replacements of these substituents can be a more subtle approach to fine-tuning the molecule's properties compared to a full scaffold hop.

The methyl group at the 2-position could be replaced with other small alkyl groups, a halogen (such as chlorine), or a trifluoromethyl group. These modifications can impact the steric and electronic properties of the ring. For example, replacing the methyl group with a chlorine atom would introduce an electron-withdrawing group and alter the lipophilicity.

The amino group at the 3-position is a key functional group that can participate in hydrogen bonding. Classical isosteres for an amino group include a hydroxyl group or a thiol group, although these would significantly alter the basicity. Non-classical isosteres could include small heterocycles that can act as hydrogen bond donors.

| Original Substituent | Position | Isosteric Replacement | Potential Impact |

| Methyl (-CH3) | 2 | Chlorine (-Cl) | Altered electronics and lipophilicity |

| Methyl (-CH3) | 2 | Trifluoromethyl (-CF3) | Increased lipophilicity, metabolic blocking |

| Amino (-NH2) | 3 | Hydroxyl (-OH) | Altered basicity and hydrogen bonding |

| Amino (-NH2) | 3 | Methane-sulfonamide (-NHSO2CH3) | Increased acidity, new hydrogen bonding patterns |

Spectroscopic and Structural Characterization Methodologies for Ethyl N 3 Amino 2 Methylphenyl Carbamate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like ethyl N-(3-amino-2-methylphenyl)carbamate. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the molecular skeleton, the chemical environment of individual atoms, and their connectivity.

In the ¹H NMR spectrum of this compound, the ethyl group of the carbamate (B1207046) moiety would typically exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling with each other. The methyl group attached to the phenyl ring would appear as a singlet. The protons on the aromatic ring would produce distinct signals in the aromatic region of the spectrum, with their splitting patterns and chemical shifts being indicative of their substitution pattern. The protons of the amine (NH₂) and carbamate (NH) groups would appear as broad singlets, the positions of which can be concentration and solvent-dependent. For instance, ¹H NMR has been effectively used to confirm the structure of various carbamate compounds. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in the molecule gives a distinct signal, including the carbonyl carbon of the carbamate group, the carbons of the ethyl group, the aromatic carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents typical, predicted chemical shift ranges in a common NMR solvent like DMSO-d₆. Actual values may vary.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl | -O-CH₂-CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl | -O-CH₂-CH₃ | ~4.1 (quartet) | ~60 |

| Phenyl | Ar-CH₃ | ~2.1 (singlet) | ~17 |

| Phenyl | Ar-H | 6.5 - 7.5 (multiplets) | 115 - 145 |

| Amine | -NH₂ | ~5.0 (broad singlet) | - |

| Carbamate | -NH- | ~8.5 (broad singlet) | - |

| Carbamate | C=O | - | ~155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. molport.com

Different ionization techniques can be employed. Electrospray ionization (ESI) is a soft technique that typically generates the protonated molecular ion, [M+H]⁺, at m/z 195.2. researchgate.net This is particularly useful for confirming the molecular weight without inducing significant fragmentation.

Electron ionization (EI) is a higher-energy technique that causes characteristic fragmentation of the molecule. For related ethyl carbamate derivatives, a common fragmentation pathway involves the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺). nih.gov The analysis of these fragment ions provides valuable structural information. For instance, the EI mass spectrum of the isomeric ethyl N-(2-methylphenyl)carbamate shows a distinct fragmentation pattern that can be used for its identification. nist.govnist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z | Ionization Method |

| Molecular Ion [M]⁺ | [C₁₀H₁₄N₂O₂]⁺ | 194.11 | EI |

| Protonated Molecule [M+H]⁺ | [C₁₀H₁₅N₂O₂]⁺ | 195.11 | ESI |

| Key Fragment [M-OC₂H₅]⁺ | [C₈H₉N₂O]⁺ | 149.07 | EI |

| Key Fragment [M-COOC₂H₅]⁺ | [C₇H₉N₂]⁺ | 121.08 | EI |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency.

For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide of the carbamate (-NH-) would appear in the region of 3200-3500 cm⁻¹. The C=O (carbonyl) stretching of the carbamate group is a strong, characteristic band typically found around 1680-1720 cm⁻¹. Other significant peaks include C-O stretching for the ester part of the carbamate and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. It can be used to study carbamate formation and identify relevant vibrational modes in derivatives. doi.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| Amine & Carbamate | N-H Stretch | 3200 - 3500 |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |

| Carbamate | C=O Stretch | 1680 - 1720 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Carbamate | C-O Stretch | 1200 - 1300 |

| Carbamate/Amine | C-N Stretch | 1000 - 1250 |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

When a suitable single crystal of this compound or a derivative can be grown, single-crystal X-ray diffraction (SCXRD) can be used to determine its exact molecular structure. nih.gov This analysis reveals the precise spatial arrangement of all atoms, allowing for the unambiguous determination of molecular conformation, including the planarity of the phenyl ring and the orientation of the carbamate substituent. mdpi.com

Table 4: Representative Data from Single-Crystal X-ray Diffraction Analysis This table illustrates the type of data obtained from an SCXRD experiment on a hypothetical crystalline derivative.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C=O, C-N, C-O (Å) |

| Bond Angles | e.g., O=C-N, C-N-H (°) |

| Dihedral Angles | Torsion angles defining molecular conformation (°) |

| Hydrogen Bonding | Donor-Acceptor distances and angles (Å, °) |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to analyze a microcrystalline (powder) sample. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. PXRD is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.

The technique is used for phase identification, to assess the purity of a bulk sample, and to compare lab-synthesized materials with reference standards. nih.gov For instance, PXRD can confirm whether a synthesized batch of this compound consists of a single, pure crystalline phase. researchgate.net

Chromatographic and Spectroscopic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing the final product's purity. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress.

For purification and quantitative purity analysis, high-performance liquid chromatography (HPLC) is the method of choice. An appropriate column and mobile phase are used to achieve separation, and a detector (commonly UV-Vis, as the phenyl ring is a chromophore) quantifies the main peak relative to any impurities. The purity is typically expressed as a percentage of the total peak area.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile derivatives or for purity assessment after appropriate derivatization. nih.gov Purification of carbamates and related intermediates is frequently achieved using techniques like column chromatography or flash chromatography. google.comnih.gov

Computational and Theoretical Chemistry Studies of Ethyl N 3 Amino 2 Methylphenyl Carbamate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanical calculations offer insights into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over a period of time. nih.gov MD simulations can effectively model the conformational flexibility of ethyl N-(3-amino-2-methylphenyl)carbamate and its interactions with surrounding solvent molecules.

By simulating the molecule within a solvent environment (e.g., a box of water molecules), MD can elucidate:

Conformational Preferences : The molecule is not static and can adopt various shapes or conformations due to rotation around its single bonds. MD simulations can identify the most stable or frequently occurring conformations in a specific medium.

Solvent Effects : The properties and behavior of a molecule can be markedly influenced by the solvent. MD simulations can reveal how solvent molecules organize around the solute and impact its structure and dynamics. For instance, water molecules would be expected to form hydrogen bonds with the molecule's amino and carbamate (B1207046) groups.

Thermodynamic Properties : Using advanced MD techniques, it is possible to calculate thermodynamic properties such as the free energy of solvation.

These simulations provide what is essentially a "three-dimensional movie" at the atomic scale, offering insights that are challenging to obtain through experimental methods alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applied to Structure-Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that seek to establish a correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov Although no direct QSAR studies on this compound have been published, the general methodology can be outlined.

In a hypothetical QSAR study involving this compound and its derivatives, the procedure would typically include:

Descriptor Calculation : A broad array of molecular descriptors would be calculated for each molecule in the series. These can range from 2D descriptors (like topological indices) to 3D descriptors (related to the molecule's conformation). nih.govmdpi.com

Model Building : Statistical techniques, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines, would be used to construct a mathematical model that links the calculated descriptors to the observed reactivity. nih.govnih.gov

Model Validation : The predictive capability of the resulting QSAR model would be rigorously evaluated through internal and external validation methods. mdpi.com

Such a validated model could then be used to predict the reactivity of new, yet-to-be-synthesized derivatives of this compound, thereby guiding future research efforts.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The functional groups present in this compound facilitate a variety of intermolecular interactions that are fundamental to its physical properties and its interactions with other molecules.

Hydrogen Bonding : The molecule possesses multiple sites capable of forming hydrogen bonds. The hydrogen atoms of the primary amine (-NH₂) and the secondary amine of the carbamate (-NH-) can function as hydrogen bond donors. The oxygen atoms of the carbonyl (C=O) and ethoxy (-O-) groups, along with the nitrogen of the primary amine, can serve as hydrogen bond acceptors. These interactions are anticipated to be quite strong, mirroring findings from studies on similar molecules like aminocarb, where N-H···O hydrogen bonds were shown to be a major contributor to the stability of the crystal lattice. nih.gov

π-Stacking : The presence of the methyl-substituted phenyl ring enables π-π stacking interactions with other aromatic systems. This type of non-covalent interaction, arising from the attraction between the electron clouds of aromatic rings, can influence the packing of molecules in the solid state and their binding to biological macromolecules.

Computational techniques such as DFT can be employed to calculate the energies associated with these interactions, offering a quantitative measure of their strength. nih.gov A thorough analysis of these non-covalent interactions is crucial for predicting the compound's behavior in condensed phases and its potential for molecular recognition.

Prediction of Reaction Mechanisms and Transition States

Computational and theoretical chemistry serve as powerful predictive tools for elucidating the complex reaction mechanisms involving this compound. While specific, published computational studies detailing the reaction mechanisms of this exact molecule are not abundant, the principles and methodologies can be applied based on extensive research on analogous carbamate compounds. mdpi.comnih.gov Theoretical investigations, primarily using Density Functional Theory (DFT), allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, thereby providing deep insights into reaction feasibility and pathways. mdpi.comrsc.org

A significant reaction pathway predicted for this compound, given its structure, is intramolecular cyclization. The presence of a nucleophilic amino group (-NH2) at the meta-position relative to the carbamate substituent enables a potential intramolecular attack on the electrophilic carbonyl carbon of the carbamate group. Such cyclization reactions are crucial in the chemistry of many biologically active molecules and prodrugs where the release of an active component is triggered by an intramolecular process. nih.gov

Computational models can predict the step-by-step mechanism of this cyclization. The process would likely initiate with the nucleophilic attack of the amino nitrogen on the carbamate carbonyl carbon. This leads to the formation of a high-energy tetrahedral intermediate. This intermediate can then collapse, leading to the cleavage of the C-O bond and the elimination of ethanol (B145695), resulting in a cyclic benzimidazolone derivative.

Theoretical calculations are employed to locate the transition state (TS) for the key steps, particularly the initial nucleophilic attack and the subsequent collapse of the tetrahedral intermediate. The geometry of the transition state provides crucial information about the atomic arrangement at the peak of the energy barrier. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, which is a key predictor of the reaction rate. rsc.org

Below is a hypothetical reaction coordinate for the intramolecular cyclization of this compound, with energies representative of similar computationally studied reactions.

Interactive Data Table: Hypothetical Energy Profile for Intramolecular Cyclization

This table outlines the calculated free energy changes for the proposed intramolecular cyclization pathway. The values are illustrative, based on typical DFT calculations for similar organic reactions.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactant (this compound) | 0.00 |

| TS1 | Transition State for N-C bond formation | +22.5 |

| INT | Tetrahedral Intermediate | +15.8 |

| TS2 | Transition State for Ethanol Elimination | +19.7 |

| P | Products (Cyclized Benzimidazolone + Ethanol) | -10.2 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies.

The geometry of the transition states is a critical output of these computational studies. For the rate-determining step, often the initial ring-forming nucleophilic attack (TS1), calculations would predict the key bond lengths and angles.

Interactive Data Table: Predicted Geometrical Parameters of a Hypothetical Transition State (TS1)

This table presents key bond distances for the predicted transition state of the initial nucleophilic attack, illustrating the partial formation and breaking of bonds.

| Parameter | Description | Predicted Value (Å) |

| N(amino)···C(carbonyl) | Forming bond between the amino nitrogen and carbonyl carbon | 1.95 |

| C=O | Carbonyl bond being elongated | 1.28 |

| C-O(ethyl) | Bond to the ethoxy leaving group | 1.38 |

| N-H | Amino group hydrogen bonds | 1.02 |

Note: Geometrical parameters are illustrative examples for a typical cyclization transition state.

These computational predictions are invaluable for understanding the factors that control the reaction, such as the influence of substituents on the aromatic ring or the effect of solvent. researchgate.net For instance, the methyl group at the ortho-position to the amino group may exert steric or electronic effects that could influence the rotational barrier and the orientation required for the cyclization to occur, potentially affecting the activation energy. Such detailed mechanistic insights derived from theoretical studies are fundamental for designing new synthetic routes or for understanding the metabolic pathways of carbamate-containing compounds. nih.goviupac.org

Q & A

Q. What process engineering strategies improve scalability?

Q. How are degradation pathways investigated?

- Methodological Answer : Accelerated stability studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions. Degradants are identified via LC-MS/MS, with fragmentation patterns matched to known metabolites .

Theoretical Frameworks

Q. How do ontological perspectives influence experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.